N,N-Dimethyl-1,3-thiazole-4-carbothioamide
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Overview
Description
N,N-Dimethyl-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide can be synthesized through the reaction of thiosemicarbazide with dimethyl sulfate under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioamides, and substituted thioamides .
Scientific Research Applications
N,N-Dimethyl-1,3-thiazole-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3-thiazole-4-carbothioamide involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the activity of enzymes essential for microbial growth and survival, leading to cell death . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-1,3-thiazole-4-carbothioamide include:
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms and have similar antimicrobial properties.
Thiosemicarbazide derivatives: These compounds share the thioamide functional group and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl substitution on the thiazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
64649-17-8 |
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Molecular Formula |
C6H8N2S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C6H8N2S2/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3 |
InChI Key |
KCHOTSRNECUOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=CSC=N1 |
Origin of Product |
United States |
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